molecular formula C12H20N4O3S B6458784 1-(cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane CAS No. 2549036-39-5

1-(cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane

Cat. No.: B6458784
CAS No.: 2549036-39-5
M. Wt: 300.38 g/mol
InChI Key: IWHWFLCUKGMRRZ-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane is a complex organic compound featuring a cyclopropane ring, a sulfonyl group, an oxadiazole ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane typically involves multiple steps:

    Formation of the Cyclopropanesulfonyl Group: This can be achieved by reacting cyclopropane with sulfonyl chloride in the presence of a base such as pyridine.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine with an appropriate carboxylic acid derivative, followed by cyclization.

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a series of reactions starting from a suitable diamine and a dihalide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-piperazine
  • 1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-thiazepane

Uniqueness

1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane is unique due to its combination of a cyclopropane ring, a sulfonyl group, an oxadiazole ring, and a diazepane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-10-13-14-12(19-10)9-15-5-2-6-16(8-7-15)20(17,18)11-3-4-11/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHWFLCUKGMRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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